2,4-Dichlorothioanisole

Description

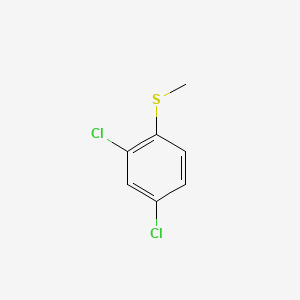

2,4-Dichlorothioanisole (CAS: Not explicitly provided in evidence) is a sulfur-containing aromatic compound with the molecular formula C₇H₆Cl₂S and a molecular weight of 193.1 g/mol. Structurally, it consists of a benzene ring substituted with a thioether group (–SCH₃) at position 1 and chlorine atoms at positions 2 and 3. This compound is part of the broader class of chlorothioanisoles, which are characterized by varying positions and numbers of chlorine substituents on the aromatic ring. Its sulfur atom distinguishes it from oxygen-based analogs like dichloroanisoles, influencing its electronic properties, reactivity, and applications in organic synthesis .

Properties

IUPAC Name |

2,4-dichloro-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJIKKXEAPKKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984383 | |

| Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65909-82-2 | |

| Record name | Benzene, 2,4-dichloro-1-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065909822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorothioanisole can be synthesized through several methods. One common approach involves the chlorination of thioanisole. The reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothioanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) are often used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Lithium aluminum hydride (LiAlH₄).

Substitution: Sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

2,4-Dichlorothioanisole is used in various scientific research fields, including:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: Research involving this compound helps in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dichlorothioanisole involves its interaction with various molecular targets. In biochemical studies, it has been observed to interact with enzymes and proteins, affecting their function and activity. The compound’s chlorinated benzene ring and thioether group play crucial roles in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichlorothioanisole and 3,4-Dichlorothioanisole

Structural Differences :

- 2,6-Dichlorothioanisole : Chlorines at positions 2 and 6 relative to the thioether group.

- 3,4-Dichlorothioanisole : Chlorines at positions 3 and 4.

- 2,4-Dichlorothioanisole : Chlorines at positions 2 and 4 (meta and para to the thioether group).

Electronic and Spectroscopic Properties :

- Cl35 nuclear quadrupole resonance (NQR) studies on 2,6-dichlorothioanisole reveal distinct electronic environments due to the ortho and para chlorine positions, which influence quadrupole coupling constants and asymmetry parameters .

- The 2,4-dichloro substitution pattern likely creates a more polarized electron distribution compared to 3,4-dichloro isomers, affecting reactivity in electrophilic substitution reactions.

- Physical Properties: Compound Molecular Weight (g/mol) Melting Point (°C) Solubility this compound 193.1 Not reported Moderate in organic solvents 2,6-Dichlorothioanisole 193.1 Not reported Similar to 2,4-isomer 3,4-Dichlorothioanisole 193.1 Not reported Slightly lower due to steric hindrance Note: Data extrapolated from dichloroanisole analogs (e.g., 2,6-dichloroanisole has MW 177.03 g/mol and MP ~98°C for oxygen-based analogs ).

Mono-Chlorinated Analog: 4-Chlorothioanisole

- Structural Simplicity : A single chlorine at position 4 reduces steric and electronic effects compared to di-substituted analogs.

- Reactivity :

Oxygen-Based Analogs: 2,4-Dichloroanisole

- Key Differences: The replacement of sulfur with oxygen (–OCH₃ instead of –SCH₃) lowers molecular weight (177.03 g/mol for 2,4-dichloroanisole vs. 193.1 g/mol for thioether analog) and alters polarity. Solubility: Oxygen analogs are generally more soluble in polar solvents (e.g., ethanol) due to stronger hydrogen-bonding capacity . Thermal Stability: Thioanisoles exhibit higher thermal stability owing to the weaker C–S bond compared to C–O bonds in anisoles.

Biological Activity

2,4-Dichlorothioanisole (DCTA) is an organosulfur compound characterized by its thioether functional group and two chlorine substituents on the aromatic ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of DCTA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₉H₈Cl₂S

- Molar Mass : 221.13 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : 1.349 g/mL at 25°C

- Boiling Point : Approximately 262-263°C

Biological Activity Overview

DCTA exhibits a range of biological activities, primarily focusing on its antimicrobial properties. Research indicates that modifications in its molecular structure can significantly influence its efficacy against various pathogens.

Antimicrobial Activity

DCTA has been studied for its effectiveness against several bacterial strains. The presence of chlorine atoms enhances the electrophilicity of the aromatic ring, contributing to its antimicrobial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanism of action for DCTA is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The thioether group may play a crucial role in this process by forming reactive intermediates that can bind to cellular targets.

Case Studies

Several studies have explored the biological activity of DCTA in different contexts:

-

Antifungal Activity Against Candida Species :

- A study demonstrated that DCTA exhibited significant antifungal activity against low fluconazole-susceptible strains of Candida, indicating its potential as an alternative treatment option.

- The compound's effectiveness was assessed using a series of clinical isolates, where it showed superior activity compared to traditional antifungals like fluconazole.

-

Impact on Bacterial Biofilms :

- Research focused on the impact of DCTA on biofilm formation by Pseudomonas aeruginosa. Results indicated that DCTA could reduce biofilm biomass by up to 50% at certain concentrations, highlighting its potential in treating biofilm-associated infections.

Structure-Activity Relationship (SAR)

The biological activity of DCTA can be influenced by its structural characteristics:

- The position and nature of substituents on the aromatic ring are critical for enhancing antimicrobial efficacy.

- Substituents such as halogens at specific positions can either increase or decrease activity, suggesting a need for further SAR studies to optimize DCTA derivatives for enhanced biological performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.